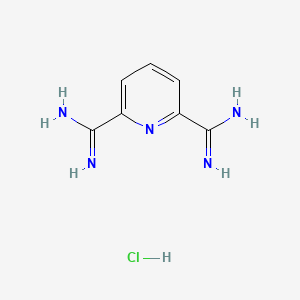
Disodium;terephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium terephthalate, also known as disodium terephthalic acid, is a disodium salt of terephthalic acid. It is an organic compound with the formula C₈H₄Na₂O₄. This compound is primarily used in the production of polyethylene terephthalate (PET), which is widely utilized in the manufacture of plastic bottles, clothing, and other polyester products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium terephthalate can be synthesized through the depolymerization of polyethylene terephthalate (PET) using sodium bicarbonate and ethylene glycol at elevated temperatures. The reaction typically occurs at around 180°C, resulting in a high depolymerization rate and the formation of disodium terephthalate .
Industrial Production Methods: Industrial production of disodium terephthalate involves the depolymerization of PET waste, which is then refined to obtain pure disodium terephthalate. This method not only provides a valuable compound but also contributes to the recycling of plastic waste, addressing environmental concerns .
Análisis De Reacciones Químicas
Types of Reactions: Disodium terephthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form terephthalic acid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and air oxidation.
Reduction: Reducing agents such as hydrogen gas can be used.
Substitution: Various metal salts can be used to replace sodium ions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: Precursor forms like p-toluic acid.
Substitution: Metal terephthalates
Aplicaciones Científicas De Investigación
Disodium terephthalate has several scientific research applications:
Biology: It is studied for its potential use in biological systems as a chelating agent.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It is used in the production of battery materials, particularly as an organic electrode material for sodium-ion batteries
Mecanismo De Acción
The mechanism of action of disodium terephthalate involves its ability to form complexes by binding to metal ions. This chelating property allows it to interact with various metal ions, leading to alterations in the structure and function of proteins, enzymes, and other molecules. In sodium-ion batteries, it interacts with sodium ions, facilitating the storage and release of energy .
Comparación Con Compuestos Similares
Terephthalic acid: The parent compound of disodium terephthalate, used in the production of PET.
Isophthalic acid: An isomer of terephthalic acid, used in the production of high-performance polymers.
Phthalic acid: Another isomer, used in the production of plasticizers and resins.
Uniqueness: Disodium terephthalate is unique due to its dual role as a precursor in the synthesis of advanced materials like MOFs and its application in energy storage systems. Its ability to form stable complexes with metal ions makes it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C8H6Na2O4+2 |
|---|---|
Peso molecular |
212.11 g/mol |
Nombre IUPAC |
disodium;terephthalic acid |
InChI |
InChI=1S/C8H6O4.2Na/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |
Clave InChI |
VIQSRHWJEKERKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)C(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B11818119.png)






